N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyrazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazine intermediates, followed by their coupling and subsequent functionalization to introduce the furan-3-carboxamide moiety.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or amino alcohols. The reaction conditions often involve the use of reducing agents and catalysts to facilitate ring closure and functional group transformations.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds. Common reagents include ammonium acetate and acetic acid, with the reaction typically carried out under reflux conditions.
Coupling and Functionalization: The piperidine and pyrazine intermediates are then coupled using reagents such as coupling agents (eg, EDC, DCC) and bases (eg, triethylamine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDC, DCC
Bases: Triethylamine, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new medications.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activity and properties.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide: This compound has a thiophene ring instead of a furan ring, which may affect its chemical reactivity and applications.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzene-3-carboxamide: This compound has a benzene ring instead of a furan ring, which may influence its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-9-14-15(19-5-4-18-14)21-6-1-12(2-7-21)10-20-16(22)13-3-8-23-11-13/h3-5,8,11-12H,1-2,6-7,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYSSKZLBKNEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.